molecular formula C9H16N3O2P B3334325 3,7-Diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane CAS No. 63249-99-0

3,7-Diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane

Cat. No. B3334325
CAS RN: 63249-99-0
M. Wt: 229.22 g/mol
InChI Key: MYJHMDGWZWBLCK-UHFFFAOYSA-N
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Description

3,7-Diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane, also known as DAPTA, is a phosphine ligand and acetylized derivative of 1,3,5-triaza-7-phosphaadamantane . It has an empirical formula of C9H16N3O2P and a molecular weight of 229.22 .


Synthesis Analysis

DAPTA can be synthesized by acylation of 1,3,5-triaza-7-phosphaadamantane (PTA) and its oxide with acetic anhydride . The reaction of DAPTA with metal salts of CuII or NaI/NiII under mild conditions led to the oxidized phosphane derivative this compound-5-oxide (DAPTA=O) .


Molecular Structure Analysis

The molecular structure of DAPTA is represented by the SMILES string CC(=O)N1CN2CN(CP(C2)C1)C(C)=O .


Chemical Reactions Analysis

DAPTA can be used as a ligand in the synthesis of diiron dithiolate complexes of Fe-only hydrogenase to improve the hydro- and protophilicity of the active site . It can also be used to prepare (η6-arene)-ruthenium (II) complex, which is employed as a catalyst in the reduction of allylic alcohols . Furthermore, it can be used as a ligand in the synthesis of water-soluble cis- and trans-Pt (II) and Pd (II) metal complexes .


Physical And Chemical Properties Analysis

DAPTA is a solid substance with a melting point of 183 °C (decomposition) . It is air-stable and hydrophilic .

Scientific Research Applications

Synthesis and Characterization

3,7-Diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane (DAPTA) and its derivatives have been synthesized under mild conditions, with solubility in water and most organic solvents. They have been characterized using techniques like NMR spectroscopy and single crystal X-ray diffraction. The structural features of DAPTA compounds, particularly the effect of substituents at the phosphorus atom, have been a significant focus of research (Mahmoud et al., 2020).

Catalytic Applications

DAPTA has shown promise in catalytic applications. The presence of DAPTA enhances the activity of copper in the catalytic azide-alkyne cycloaddition reaction in an aqueous medium. This makes DAPTA a valuable ligand in 'click chemistry', enabling the efficient synthesis of 1,2,3-triazoles (Mahmoud et al., 2020). DAPTA derivatives have also been used in synthesizing metal complexes with potential as catalysts in homogeneous aqueous phase or biphasic systems (Mahmoud, Silva, & Pombeiro, 2020).

Medicinal and Photoluminescent Materials

The water solubility of transition metal complexes based on DAPTA has facilitated their application in medicinal inorganic chemistry and as photoluminescent materials. DAPTA's utility in these fields arises from its ability to form stable metal complexes in water, expanding the potential for biological applications and material science innovations (Mahmoud, Silva, & Pombeiro, 2020).

Future Directions

While specific future directions are not mentioned in the available resources, the use of DAPTA in the synthesis of various metal complexes suggests potential applications in catalysis and other areas of chemistry .

properties

IUPAC Name

1-(7-acetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonan-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N3O2P/c1-8(13)11-3-10-4-12(9(2)14)7-15(5-10)6-11/h3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJHMDGWZWBLCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CN2CN(CP(C2)C1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N3O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40478880
Record name 1,3,7-Triaza-5-phosphabicyclo[3.3.1]nonane, 3,7-diacetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40478880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63249-99-0
Record name 1,3,7-Triaza-5-phosphabicyclo[3.3.1]nonane, 3,7-diacetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40478880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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